JKC 363

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JKC 363 is a selective melanocortin MC4 receptor antagonist. It exhibits a 90-fold higher affinity for the melanocortin MC4 receptor compared to the melanocortin MC3 receptor. This compound effectively inhibits the α-MSH-induced stimulation of thyrotropin-releasing hormone release and demonstrates an anti-hyperalgesic effect .

科学研究应用

JKC 363 has several scientific research applications:

Chemistry: Used as a tool to study melanocortin receptors and their ligands.

Biology: Investigates the role of melanocortin receptors in various biological processes.

Medicine: Explores potential therapeutic applications in conditions related to melanocortin receptor dysfunction, such as obesity and pain management.

Industry: Utilized in the development of new drugs targeting melanocortin receptors

作用机制

Target of Action

JKC 363 is a selective antagonist for the melanocortin MC4 receptor . It has a 90-fold higher affinity at the MC4 receptor (IC50 =0.5 nM) than at the MC3 receptor (44.9 nM) . The MC4 receptor plays a crucial role in regulating food intake and energy homeostasis .

Mode of Action

This compound operates by blocking the stimulatory effect of α-MSH on TRH release . This interaction with its targets results in the suppression of thyrotropin-releasing hormone (TRH) release, attenuation of food intake, and reduction of pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanocortin pathway . By antagonizing the MC4 receptor, this compound disrupts the normal functioning of this pathway, leading to changes in food intake and pain perception .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of TRH release, attenuation of food intake, and reduction of pain . These effects are primarily due to its antagonistic action on the MC4 receptor .

生化分析

Biochemical Properties

JKC 363 plays a significant role in biochemical reactions by interacting with the melanocortin MC4 receptor . It exhibits an IC50 of 0.5 nM, indicating its high potency .

Cellular Effects

This compound influences cell function by interacting with the melanocortin MC4 receptor . It blocks the stimulatory effect of α-MSH on TRH release , impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the melanocortin MC4 receptor . This binding interaction results in the inhibition of the stimulatory effect of α-MSH on TRH release .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the melanocortin MC4 receptor

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of JKC 363 involves the formation of a disulfide bridge between specific amino acids in its sequence. The compound’s sequence is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, with a disulfide bridge between Mpa1 and Cys8 . The synthesis typically involves solid-phase peptide synthesis techniques, where the peptide chain is assembled step-by-step on a solid support.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

化学反应分析

Types of Reactions

JKC 363 undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bridges.

Reduction: Breaking of disulfide bridges.

Substitution: Modifications on the peptide chain.

Common Reagents and Conditions

Oxidation: Typically involves reagents like hydrogen peroxide or iodine in mild conditions.

Reduction: Commonly uses reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Utilizes specific amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include the oxidized or reduced forms of this compound, depending on the reaction conditions .

相似化合物的比较

Similar Compounds

JKC 363 TFA: A trifluoroacetic acid salt form of this compound with similar properties.

Melanocortin MC3 receptor antagonists: Compounds that selectively target the melanocortin MC3 receptor.

Uniqueness

This compound is unique due to its high selectivity for the melanocortin MC4 receptor, making it a valuable tool for studying this specific receptor subtype and its physiological roles .

属性

CAS 编号 |

436083-30-6 |

|---|---|

分子式 |

C69H91N19O16S2 |

分子量 |

1506.72 |

产品来源 |

United States |

Q1: What is the primary mechanism of action of JKC-363?

A1: JKC-363 acts as a selective antagonist of the melanocortin 4 receptor (MC4R) [, , , , ]. This means it binds to MC4R and blocks the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).

Q2: What are the downstream effects of JKC-363 antagonizing MC4R?

A2: Blocking MC4R with JKC-363 has been shown to influence several physiological processes, most notably:

- Increased Food Intake: JKC-363 administration can lead to increased food intake in animal models, likely due to its disruption of the melanocortin system's role in regulating appetite [].

- Reduced Nociceptive Sensitivity: Studies have shown that JKC-363 can attenuate pain responses in models of inflammatory and neuropathic pain, suggesting a role for MC4R in modulating pain perception [, , ].

- Inhibition of α-MSH-induced effects: JKC-363 effectively blocks the effects of α-MSH, such as the stimulation of neurite outgrowth in dorsal root ganglia neurons []. This further confirms its role as an MC4R antagonist.

Q3: What is known about the structure of JKC-363?

A3: While specific spectroscopic data is not readily available in the provided research, JKC-363 is a cyclic peptide. Its full chemical name is cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22 []. This provides insight into its amino acid composition and cyclic structure.

Q4: Are there any studies exploring the potential synergistic effects of JKC-363 with other compounds?

A4: Research suggests a synergistic interaction between the cannabinoid and melanocortin systems in regulating feeding behavior []. Co-administration of sub-anorectic doses of JKC-363 and the cannabinoid receptor antagonist SR 141716 synergistically attenuated baseline feeding in rats. This indicates that JKC-363 may interact with other signaling pathways involved in appetite control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

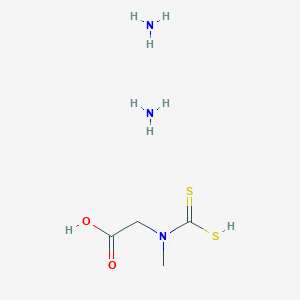

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)

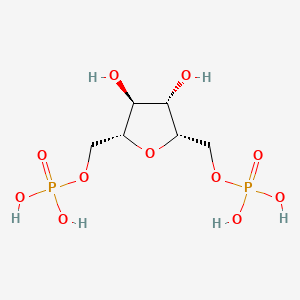

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

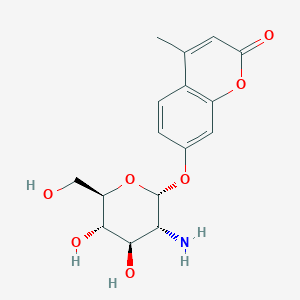

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)